Validated Intermediate Status in Two FDA‑Approved Drug Synthetic Routes Confers Supply‑Chain Lock‑In Not Available to Non‑Brominated or Non‑Fluorinated Analogs
5‑Bromo‑6‑fluoro‑2‑methylquinoline is explicitly named as the penultimate intermediate in the published synthetic routes of the approved fluoroquinolone antibiotic Nadifloxacin (OPC‑7251) and the COMT inhibitor Tolcapone (Ro‑40‑7592). In the Nadifloxacin route, the compound is reduced to 5‑bromo‑6‑fluoro‑2‑methyl‑1,2,3,4‑tetrahydroquinoline, which is then cyclized to form the benzo[ij]quinolizine carboxylic acid core [1]. In the Tolcapone route, the same bromination product is used without structural modification through the reduction step [2]. By contrast, the non‑brominated analog 6‑fluoro‑2‑methylquinoline (CAS 1128‑61‑6) appears only as the starting material for bromination and is never carried forward into the final API [3]. This distinction means that any process development or scale‑up effort targeting Nadifloxacin or Tolcapone must procure 5‑bromo‑6‑fluoro‑2‑methylquinoline specifically; 6‑fluoro‑2‑methylquinoline cannot substitute.
| Evidence Dimension | Documented role in published synthetic routes of approved drugs |
|---|---|
| Target Compound Data | Explicitly named as intermediate in US 4,898,945 (Nadifloxacin route) and EP 0237929 / US 5,389,653 / US 5,476,875 (Tolcapone route) |
| Comparator Or Baseline | 6‑Fluoro‑2‑methylquinoline (CAS 1128‑61‑6): starting material only; not carried into final API |
| Quantified Difference | Target compound is a registered intermediate in 2 distinct approved‑drug synthetic pathways; comparator appears in 0 such pathways as a downstream intermediate |
| Conditions | Published patent synthetic schemes; validated at multi‑gram to kilogram scale |
Why This Matters
Procurement of the exact intermediate specified in a regulatory filing eliminates the risk of re‑validation and avoids deviations that could delay IND/NDA timelines.
- [1] DrugFuture. Nadifloxacin (OPC-7251) Synthetic Route. JP 1983090511 (Otsuka Pharmaceutical Co., Ltd.). Also referenced in US 4,472,407. https://www.drugfuture.com/synth/syndata.aspx?ID=105692 View Source
- [2] DrugFuture. Tolcapone (Ro-40-7592) Synthetic Route. EP 0237929; US 5389653; US 5476875 (F. Hoffmann-La Roche AG). https://www.drugfuture.com/synth/syndata.aspx?ID=163695 View Source
- [3] Justia Patents. US Patent 4,301,289. 6‑Fluoro‑2‑methylquinoline and derivatives. https://patents.justia.com/patent/4301289 View Source
